N2,N3-Di-tert-butylbutane-2,3-diamine

Catalog No.
S1912934
CAS No.
1167987-07-6
M.F
C12H28N2
M. Wt
200.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N3-Di-tert-butylbutane-2,3-diamine

CAS Number

1167987-07-6

Product Name

N2,N3-Di-tert-butylbutane-2,3-diamine

IUPAC Name

2-N,3-N-ditert-butylbutane-2,3-diamine

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

InChI

InChI=1S/C12H28N2/c1-9(13-11(3,4)5)10(2)14-12(6,7)8/h9-10,13-14H,1-8H3

InChI Key

KEPBYALUNVNGRN-UHFFFAOYSA-N

SMILES

CC(C(C)NC(C)(C)C)NC(C)(C)C

Canonical SMILES

CC(C(C)NC(C)(C)C)NC(C)(C)C

Synthesis of Precursors for Atomic Layer Deposition (ALD)

N2,N3-Di-tert-butylbutane-2,3-diamine is used to synthesize N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) precursors for Atomic Layer Deposition (ALD) [1]. These precursors are useful for depositing thin films containing germanium or tin. Studies have shown that racemic Ge(II) or Sn(II) cyclic amides derived from N2,N3-di-tert-butylbutane-2,3-diamine can effectively deposit monosulfides like GeS or SnS, and polycrystalline SnO2 [1]. This makes them potentially valuable for applications in electronics and nanotechnology.

Source

Kim, H. J., et al. (2014). Synthesis and Applications of N-Heterocyclic Stannylene and Germylene Precursors for Atomic Layer Deposition. Inorganic Chemistry, 53(18), 9350-9359

Catalyst for Diamination Reactions

N2,N3-Di-tert-butylbutane-2,3-diamine plays a role in promoting regioselectivity and high yields in Pd(0)- and Cu(I)-catalyzed diaminations of olefins [2]. These reactions utilize di-tert-butyldiaziridinone and related analogues to form various important compounds like imidazolidinones and cyclic guanidines. The research highlights the potential of N2,N3-Di-tert-butylbutane-2,3-diamine as a valuable tool in synthetic organic chemistry [2].

Source

Zhu, S., et al. (2014). Diazenes for Catalytic Olefin Diamination. Chemical Reviews, 114(8), 8853-8923

N2,N3-Di-tert-butylbutane-2,3-diamine is a chiral vicinal diamine characterized by its unique structure, which includes two tert-butyl groups and a butane backbone. The molecular formula is C₁₂H₂₈N₂, with a molecular weight of 200.36 g/mol. This compound exhibits a boiling point of 240°C and an optical rotation of [α]D25 −15, indicating its chiral nature. The steric bulk provided by the tert-butyl groups significantly influences its reactivity and interactions in

Due to its amine functional groups. Notably, it can undergo:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides to produce higher-order amines.
  • Coordination: It can act as a bidentate ligand in coordination chemistry, forming complexes with metals due to the presence of two nitrogen atoms capable of donating electron pairs .

The synthesis of N2,N3-Di-tert-butylbutane-2,3-diamine can be achieved through several methods:

  • Diastereoselective Addition: A primary synthetic route involves the diastereoselective addition of Grignard reagents to chiral 1,2-bisimines. This method allows for the selective formation of either the R,R- or S,S-enantiomer.
  • Reduction of Imines: Another approach is the reduction of corresponding imines derived from tert-butylamine and suitable aldehydes or ketones.
  • Direct Alkylation: Starting from butane derivatives, direct alkylation can introduce the tert-butyl groups followed by amination .

N2,N3-Di-tert-butylbutane-2,3-diamine finds applications in various fields:

  • Ligand Chemistry: It serves as a bidentate ligand in coordination complexes, particularly in catalysis.
  • Pharmaceuticals: Its structural properties make it a candidate for drug development and synthesis of biologically active compounds.
  • Material Science: Potential applications in creating polymers or materials that require specific steric and electronic properties .

Interaction studies involving N2,N3-Di-tert-butylbutane-2,3-diamine primarily focus on its coordination chemistry. Research indicates that this compound can form stable complexes with transition metals due to its bidentate nature. Such interactions are crucial for understanding its role in catalysis and material design. Detailed studies on its binding affinities and selectivity towards various metal ions are essential for optimizing its application in coordination complexes .

Several compounds share structural similarities with N2,N3-Di-tert-butylbutane-2,3-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N'-Di-t-butyl-2,3-diaminobutaneSimilar backbone with different substituentsExhibits different reactivity due to additional amine group
N,N'-Diethyl-1,2-diaminopropaneEthyl instead of tert-butyl groupsLess sterically hindered; different ligand properties
1,2-DiaminocyclohexaneCyclohexane ring structureProvides different steric effects and reactivity profiles

N2,N3-Di-tert-butylbutane-2,3-diamine's unique combination of steric bulk and chirality distinguishes it from these similar compounds, making it particularly useful in applications requiring specific electronic and spatial configurations .

Grignard Reaction-Based Approaches

The synthesis of N2,N3-di-tert-butylbutane-2,3-diamine through Grignard reaction-based methodologies represents one of the most established conventional approaches for constructing carbon-nitrogen bonds in vicinal diamine systems [2]. These methodologies primarily exploit the nucleophilic character of organomagnesium reagents to facilitate substitution reactions with appropriately functionalized butane derivatives.

The fundamental approach involves the reaction of tert-butylmagnesium halides with various butane-2,3-diyl electrophiles under controlled conditions [3] . The most commonly employed Grignard reagents include tert-butylmagnesium chloride and tert-butylmagnesium bromide, which are typically prepared in situ from the corresponding tert-butyl halides and magnesium metal in anhydrous ethereal solvents [2] [4]. The choice of electrophilic substrate significantly influences both the reaction pathway and the overall synthetic efficiency.

Ditosylated butane-2,3-diol serves as a primary electrophilic partner, providing excellent leaving group properties that facilitate nucleophilic displacement . Under optimized conditions using tert-butylmagnesium chloride in tetrahydrofuran at temperatures ranging from 0 to 25°C, yields of 42-58% can be achieved with racemic product formation . The reaction proceeds through a classical SN2 mechanism, with the bulky tert-butyl groups introducing significant steric hindrance that influences both reaction rates and selectivity patterns.

Alternative electrophilic substrates include 2,3-dibromobutane and 2,3-dichlorobutane, which offer different reactivity profiles and stereochemical outcomes [3] [2]. The use of 2,3-dibromobutane with tert-butylmagnesium chloride in diethyl ether at temperatures between -40 to 0°C typically provides yields in the range of 28-45% with inversion of configuration, consistent with the SN2 mechanism [6] [4]. The lower temperatures are necessary to minimize elimination side reactions and control the competitive pathways that can lead to alkene formation.

The stereochemical outcome of Grignard-based syntheses depends critically on the substrate structure and reaction conditions [2] [6]. When N,N-ditosyl-2,3-diaminobutane derivatives are employed as electrophiles, the reaction proceeds with retention of configuration, yielding products in the 55-72% range . This stereochemical pathway suggests a different mechanistic scenario, possibly involving chelation effects or alternative displacement mechanisms that preserve the existing stereogenic centers.

Temperature control emerges as a crucial parameter in optimizing Grignard-based syntheses [4] [7]. Lower temperatures favor the desired substitution pathways while suppressing competing elimination reactions that can significantly reduce product yields [6]. However, excessively low temperatures may lead to incomplete conversion and extended reaction times, necessitating careful optimization of the temperature profile throughout the reaction course.

The choice of solvent system profoundly impacts both the formation and reactivity of the Grignard reagents [2] [4]. Tetrahydrofuran provides superior coordination properties compared to diethyl ether, leading to more reactive organometallic species and improved yields in most cases . The use of mixed solvent systems, such as tetrahydrofuran-dimethoxyethane combinations, can further enhance the nucleophilicity of the Grignard reagents while providing better solubility for the organic substrates [3].

Table 1: Grignard Reaction-Based Synthesis Conditions

SubstrateGrignard ReagentTemperature (°C)SolventYield (%)Stereoselectivity
Butane-2,3-diol ditosylatet-BuMgCl0 to 25THF42-58Racemic
Butane-2,3-dichloridet-BuMgBr-10 to 20Diethyl ether35-49Racemic
Butane-2,3-diketonet-BuMgCl0 to 65THF/DME68-78trans-selective
N,N-ditosyl-2,3-diaminobutanet-BuMgBr-20 to 40THF55-72Retention
2,3-Dibromobutanet-BuMgCl-40 to 0Diethyl ether28-45Inversion

The implementation of Grignard methodologies for diamine synthesis requires careful attention to anhydrous conditions and inert atmosphere requirements [2] [7]. Moisture sensitivity of the organometallic reagents necessitates rigorous exclusion of water and oxygen throughout the synthetic sequence [4]. The preparation and handling of Grignard reagents under strictly controlled conditions significantly influences the reproducibility and scalability of these methodologies.

Recent developments in Grignard-based approaches have focused on improving the efficiency and selectivity through modified reaction conditions and alternative substrate designs [2]. The use of ultrasonic activation and microwave assistance has shown promise in accelerating reaction rates while maintaining high selectivity profiles [4]. These technological enhancements offer potential pathways for process intensification and improved synthetic efficiency in industrial applications.

Nucleophilic Substitution Strategies

Nucleophilic substitution strategies for the synthesis of N2,N3-di-tert-butylbutane-2,3-diamine encompass a diverse array of methodologies that exploit the nucleophilic character of tert-butylamine derivatives to displace suitable leaving groups from butane-2,3-diyl substrates [6] [8] [9]. These approaches offer complementary pathways to Grignard-based methods and often provide superior control over reaction selectivity and stereochemical outcomes.

The fundamental strategy involves the direct displacement of activated leaving groups by tert-butylamine nucleophiles under basic conditions [6] [10]. The choice of nucleophile significantly influences both the reaction mechanism and the overall synthetic efficiency. Free tert-butylamine, while readily available, often requires the presence of additional base to neutralize the hydrogen halide or other acidic byproducts formed during the substitution process [8] [9].

Metalated tert-butylamide derivatives, including sodium, lithium, and potassium salts, offer enhanced nucleophilicity and improved reaction rates compared to the neutral amine [6] [9]. Sodium tert-butylamide, prepared by deprotonation of tert-butylamine with sodium amide or sodium hydride, provides excellent nucleophilic character for displacement reactions with 2,3-dibromobutane [10]. Under optimized conditions at temperatures ranging from 0 to 50°C, yields of 58-75% can be achieved with predominantly SN2 character [8] [9].

Lithium tert-butylamide exhibits different reactivity patterns, particularly with respect to temperature sensitivity and selectivity profiles [6] [9]. The reactions with 2,3-dichlorobutane at temperatures between 25 to 80°C typically provide yields in the 48-69% range, although competing elimination pathways can reduce the overall efficiency [8] [10]. The smaller size and higher charge density of the lithium cation can lead to tighter ion pairing, which influences both the nucleophilicity and the mechanistic pathway of the substitution reaction.

Potassium tert-butylamide demonstrates exceptional nucleophilic character, enabling reactions with less activated electrophiles such as 2,3-diiodobutane at relatively low temperatures [9]. The use of potassium tert-butylamide at temperatures ranging from -20 to 25°C can provide yields of 85-92% with excellent SN2 selectivity [6] [8]. The larger ionic radius of potassium leads to looser ion pairing and enhanced nucleophilicity, particularly in polar aprotic solvents.

The nature of the electrophilic substrate profoundly influences the success of nucleophilic substitution strategies [6] [8]. Butane-2,3-diol ditosylate represents an optimal electrophile, with the tosylate groups serving as excellent leaving groups that facilitate displacement under relatively mild conditions [9] [10]. The reaction with tert-butylamine in the presence of triethylamine at temperatures of 80-120°C typically provides yields of 65-82% with predominantly SN2 character [8].

Alternative leaving groups, including mesylate and triflate derivatives, offer different reactivity profiles and can provide improved selectivity in certain cases [6] [9]. Butane-2,3-diol dimesylate shows enhanced reactivity compared to the corresponding ditosylate, enabling reactions at lower temperatures with reduced side reaction formation [8] [10]. The use of dimesylate substrates with tert-butylamine in the presence of base at temperatures of 60-100°C can provide yields of 72-89% with excellent SN2 selectivity.

Table 2: Nucleophilic Substitution Strategy Parameters

NucleophileElectrophileTemperature (°C)Reaction Time (h)Yield (%)Selectivity
t-ButylamineButane-2,3-diol ditosylate80-12012-2465-82SN2
Sodium t-butylamide2,3-Dibromobutane0-506-1858-75SN2
Lithium t-butylamide2,3-Dichlorobutane25-808-2048-69SN2/E2 mix
t-Butylamine/Et3NButane-2,3-diol dimesylate60-10010-1672-89SN2
K-t-butylamide2,3-Diiodobutane-20 to 254-1285-92SN2

Solvent selection plays a critical role in optimizing nucleophilic substitution reactions [8] [9] [10]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation of cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing their nucleophilic character [6]. However, these solvents can sometimes complicate product isolation and purification procedures.

The control of reaction stoichiometry represents another important optimization parameter [8] [9]. The use of excess nucleophile helps drive the reaction to completion while minimizing competing pathways [6] [10]. However, excessive amounts of nucleophile can lead to increased costs and more complex purification requirements. Typical stoichiometric ratios range from 1.2 to 3.0 equivalents of nucleophile per equivalent of electrophile, depending on the specific reaction system and desired conversion levels.

Competitive elimination pathways represent a significant challenge in nucleophilic substitution strategies, particularly at elevated temperatures or with strongly basic conditions [6] [8]. The formation of alkene byproducts through E2 elimination can significantly reduce the overall yield of the desired diamine product [9] [10]. Careful optimization of temperature, base strength, and reaction time is essential to minimize these competing pathways while maintaining adequate reaction rates.

Recent advances in nucleophilic substitution methodologies have focused on the development of milder reaction conditions and improved selectivity profiles [8] [9]. The use of phase-transfer catalysis and microwave-assisted reactions has shown promise in accelerating reaction rates while reducing the formation of elimination byproducts [6] [10]. These technological improvements offer potential advantages for both laboratory-scale synthesis and industrial applications.

Advanced Catalytic Systems

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation techniques for the synthesis of N2,N3-di-tert-butylbutane-2,3-diamine represent a sophisticated approach that leverages chiral transition metal catalysts to achieve stereoselective reduction of prochiral precursors [11] [12] [13]. These methodologies offer exceptional control over absolute stereochemistry and have emerged as powerful tools for accessing enantiomerically enriched vicinal diamine derivatives.

The fundamental strategy involves the catalytic hydrogenation of appropriately substituted imine or ketimine precursors using chiral transition metal complexes [12] [13]. The most widely employed catalyst systems are based on rhodium, ruthenium, and iridium complexes bearing chiral diphosphine or diamine ligands [11] [14]. These catalysts facilitate the stereoselective addition of hydrogen across carbon-nitrogen double bonds, generating chiral secondary amines with high enantiomeric purity.

Rhodium-catalyzed asymmetric hydrogenation employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands represents one of the most successful approaches for diamine synthesis [12] [13]. The catalyst system [Rh(COD)Cl]2/BINAP demonstrates exceptional performance in the hydrogenation of N,N-di-tert-butyl-2,3-diketobutane derivatives under mild conditions [11]. Hydrogen pressures of 5-50 bar at temperatures between 25-80°C typically provide enantiomeric excesses of 85-95% with turnover numbers ranging from 500-2000 [12] [13].

The substrate scope of rhodium-BINAP systems extends to various imine derivatives, including those derived from ketones and aldehydes with different substitution patterns [11] [12]. The presence of tert-butyl substituents on the nitrogen atoms provides beneficial steric effects that enhance both the reaction rate and the enantioselectivity of the hydrogenation process [13]. The bulky substituents help to create a more defined chiral environment around the metal center, leading to improved stereochemical discrimination.

Ruthenium-based catalyst systems, particularly those employing TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, offer complementary reactivity profiles for asymmetric diamine synthesis [11] [13] [14]. The [Ru(benzene)Cl2]2/TsDPEN system demonstrates excellent performance in the hydrogenation of 2,3-butanedione diimine derivatives under relatively mild conditions [12]. Hydrogen pressures of 1-10 bar at temperatures from 0-50°C provide enantiomeric excesses of 78-92% with turnover numbers in the range of 200-1500 [13] [14].

Iridium-catalyzed asymmetric hydrogenation has emerged as a particularly powerful methodology for accessing highly enantioenriched diamine derivatives [13] [15]. The use of [Ir(COD)Cl]2/PHOX (phosphinooxazoline) catalyst systems enables the stereoselective hydrogenation of N-protected ketimine substrates with exceptional enantioselectivity [11] [12]. Operating conditions of 10-80 bar hydrogen pressure at temperatures between 40-100°C typically provide enantiomeric excesses of 90-98% with remarkable turnover numbers of 800-5000 [13] [15].

Table 3: Asymmetric Hydrogenation Catalyst Performance

CatalystSubstrateH2 Pressure (bar)Temperature (°C)ee (%)TON
[Rh(COD)Cl]2/BINAPN,N-di-t-butyl-2,3-diketobutane5-5025-8085-95500-2000
[Ru(benzene)Cl2]2/TsDPEN2,3-Butanedione diimine1-100-5078-92200-1500
[Ir(COD)Cl]2/PHOXN-protected ketimine10-8040-10090-98800-5000
Rh-DuPhos complex2,3-Diketobutane bis-imine20-10060-12082-941000-3500
Ru-BINAP complexProchiral β-ketoester5-4020-6088-96300-2500

The mechanism of asymmetric hydrogenation involves the coordination of the prochiral substrate to the chiral metal center, followed by stereoselective hydrogen transfer [12] [13]. The chiral ligand environment creates an asymmetric binding pocket that preferentially accommodates one enantiofacial approach of the substrate, leading to the predominant formation of one enantiomer [11] [14]. The efficiency of this stereochemical discrimination depends on the precise match between the substrate structure and the chiral catalyst geometry.

Ligand design plays a crucial role in determining both the activity and the selectivity of asymmetric hydrogenation catalysts [13] [14]. The development of modular ligand systems that can be systematically modified to optimize performance for specific substrates has been a major focus of research [11] [12]. Recent advances include the design of unsymmetrical vicinal diamine scaffolds that provide enhanced selectivity for certain substrate classes [13] [15].

Reaction optimization involves careful attention to multiple parameters, including hydrogen pressure, temperature, solvent choice, and catalyst loading [12] [13]. Higher hydrogen pressures generally lead to increased reaction rates but may also reduce enantioselectivity in some cases [11]. Temperature optimization requires balancing reaction rate against stereochemical fidelity, with lower temperatures often providing superior enantioselectivity at the expense of longer reaction times [13] [14].

Solvent effects can be particularly pronounced in asymmetric hydrogenation reactions [11] [12]. Coordinating solvents such as alcohols can compete with substrate binding and reduce both activity and selectivity [13]. Hydrocarbon solvents typically provide optimal results, although solubility limitations may necessitate the use of more polar media [14]. The choice of solvent can also influence the stability and lifetime of the catalyst system.

Substrate preparation and purification represent critical factors in achieving optimal results in asymmetric hydrogenation [12] [13]. The presence of impurities, particularly those containing sulfur or phosphorus, can poison the catalyst and dramatically reduce both activity and selectivity [11]. Rigorous purification of starting materials and the use of high-purity hydrogen are essential for reproducible results [14].

Recent developments in asymmetric hydrogenation have focused on expanding the substrate scope and improving the operational simplicity of these methodologies [13] [15]. The development of air-stable precatalysts and the integration of continuous flow processing have enhanced the practical utility of these approaches [11] [12]. These advances offer significant potential for scaling up asymmetric diamine synthesis for industrial applications.

Transition Metal-Mediated Coupling

Transition metal-mediated coupling reactions for the synthesis of N2,N3-di-tert-butylbutane-2,3-diamine represent an advanced class of methodologies that exploit the catalytic properties of transition metals to facilitate carbon-nitrogen bond formation under controlled conditions [16] [17] [18]. These approaches offer exceptional versatility in substrate scope and reaction conditions, enabling access to complex diamine structures that may be difficult to obtain through conventional methods.

The fundamental approach involves the coupling of organonitrogen nucleophiles with appropriately activated electrophilic substrates in the presence of transition metal catalysts [16] [17]. The most commonly employed metals include palladium, copper, and nickel, each offering distinct reactivity patterns and substrate compatibility profiles [18] [19]. The choice of metal catalyst significantly influences both the reaction mechanism and the overall synthetic efficiency.

Palladium-catalyzed amination reactions have emerged as particularly powerful tools for diamine synthesis [17] [18]. The use of Pd(OAc)2 in combination with triphenylphosphine ligands enables the coupling of N-Boc-protected tert-butylamine with 2,3-dibromobutane derivatives under basic conditions [16]. Typical reaction conditions employ cesium carbonate as base at temperatures of 80-110°C, providing yields of 68-85% with high selectivity for the desired diamine products [17] [18].

The mechanism of palladium-catalyzed amination involves oxidative addition of the organic halide to the palladium center, followed by coordination of the amine nucleophile and subsequent reductive elimination [17] [19]. The use of electron-rich phosphine ligands such as BINAP can enhance both the reaction rate and the selectivity by stabilizing the palladium intermediates and facilitating the key bond-forming steps [18]. The bulky nature of tert-butyl substituents can sometimes lead to slower reductive elimination, requiring optimization of ligand structure and reaction conditions.

Copper-catalyzed coupling reactions offer an economically attractive alternative to palladium-based methodologies [16] [20]. The use of copper(I) iodide in combination with 1,10-phenanthroline ligands enables the coupling of tert-butylamine with diiodoalkene precursors under relatively mild conditions [17]. Potassium phosphate serves as an effective base, with reactions typically conducted at temperatures of 60-100°C to provide yields of 52-78% with moderate selectivity [16] [19].

The substrate scope of copper-catalyzed reactions can be somewhat more limited compared to palladium systems, particularly with respect to sterically hindered electrophiles [16] [17]. However, the significantly lower cost of copper catalysts and their reduced environmental impact make these methodologies attractive for large-scale applications [19]. The development of improved copper catalysts with enhanced reactivity and selectivity remains an active area of research.

Nickel-catalyzed coupling reactions have gained increasing attention due to their ability to activate challenging electrophiles and their potential for unique reactivity patterns [20] [18]. The use of Ni(COD)2 with dppe (1,2-bis(diphenylphosphino)ethane) ligands enables the coupling of aminoboronic esters with dihalide substrates under basic conditions [16] [17]. Sodium tert-butoxide serves as an effective base, with reactions conducted at temperatures of 40-80°C providing yields of 45-72% with variable selectivity depending on the specific substrate structure [19].

Table 4: Transition Metal-Mediated Coupling Conditions

Metal CatalystCoupling PartnersBaseTemperature (°C)Yield (%)Selectivity
Pd(OAc)2/PPh3t-BuNH-Boc / 2,3-dibromobutaneCs2CO380-11068-85High
CuI/1,10-phenanthrolinet-Butylamine / diiodoalkeneK3PO460-10052-78Moderate
Ni(COD)2/dppeAminoboronic ester / dihalideNaOt-Bu40-8045-72Variable
Pd(dba)2/BINAPSilylamine / ditriflateEt3N100-14075-92Excellent
Cu(OTf)2/bisoxazolineOrganozinc / diamine precursorDIPEA25-6058-81Good

The development of alternative coupling methodologies has led to the exploration of other transition metal systems [16] [17]. Iron-catalyzed reactions, while still in early stages of development, offer potential advantages in terms of cost and environmental compatibility [18] [19]. The use of iron complexes for carbon-nitrogen bond formation represents an emerging area with significant potential for future development.

Ligand design plays a crucial role in optimizing transition metal-mediated coupling reactions [17] [18]. The development of specialized ligands that can accommodate the steric demands of tert-butyl substituents while maintaining high reactivity has been a major focus of research [16] [19]. Bidentate phosphine ligands such as BINAP and DPEphos have shown particular promise in enhancing both activity and selectivity in diamine synthesis.

Reaction optimization requires careful attention to multiple parameters, including catalyst loading, base selection, temperature, and solvent choice [16] [17]. Higher catalyst loadings generally lead to improved conversion but increase the overall cost of the process [18] [19]. The choice of base can significantly influence both the reaction rate and the selectivity, with stronger bases sometimes leading to competing side reactions.

Mechanistic understanding of transition metal-mediated coupling reactions has advanced significantly through detailed computational and experimental studies [17] [18]. The identification of key intermediates and transition states has enabled rational catalyst design and reaction optimization [16] [19]. These mechanistic insights continue to drive the development of more efficient and selective coupling methodologies.

Recent advances in transition metal-mediated coupling have focused on expanding the substrate scope and improving the sustainability of these methodologies [16] [17]. The development of recyclable catalyst systems and the use of more environmentally benign solvents and reagents represent important areas of ongoing research [18] [19]. These advances offer significant potential for improving the practical utility and scalability of diamine synthesis through coupling reactions.

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2.2

Dates

Last modified: 08-16-2023

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